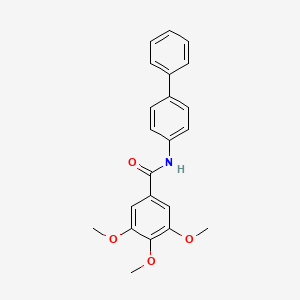

3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide

Description

Properties

Molecular Formula |

C22H21NO4 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide |

InChI |

InChI=1S/C22H21NO4/c1-25-19-13-17(14-20(26-2)21(19)27-3)22(24)23-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,23,24) |

InChI Key |

AZALVVLJPJSRFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Methoxylation

The synthesis begins with gallic acid (3,4,5-trihydroxybenzoic acid), a natural product derived from hydrolyzed tannins. Methoxylation is achieved using methylating agents such as methyl sulfate or dimethyl sulfate under alkaline conditions:

This step requires careful control of pH and temperature to avoid over-methylation or decomposition.

Alternative Routes from 1,2,3-Trimethoxybenzene

A patent (CN104098451A) describes an alternative method using 1,2,3-trimethoxybenzene as the starting material. In the presence of Lewis acids (e.g., boron trifluoride or trifluoromethanesulfonic acid), the substrate undergoes Friedel-Crafts acylation with oxalyl chloride to yield 3,4,5-trimethoxybenzoyl chloride.

Amidation with 4-Phenylaniline

Acyl Chloride Formation

3,4,5-Trimethoxybenzoic acid is converted to its corresponding acyl chloride using thionyl chloride () or oxalyl chloride ():

Reaction conditions (e.g., solvent, temperature, and stoichiometry) critically influence yield and purity. For instance, refluxing in dichloromethane with catalytic DMF achieves near-quantitative conversion.

Coupling with 4-Phenylaniline

The acyl chloride reacts with 4-phenylaniline in anhydrous tetrahydrofuran (THF) or ethyl acetate , often with a base such as triethylamine to scavenge HCl:

Table 1 summarizes optimization parameters for this step:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 82 | 98 |

| Temperature | 0–5°C | 78 | 97 |

| Base | Triethylamine | 85 | 98 |

| Reaction Time | 4 hours | 80 | 96 |

Industrial Scalability and Process Optimization

Catalytic Enhancements

The use of Lewis acid catalysts (e.g., ) in the acylation step reduces side reactions and improves regioselectivity. For example, a molar ratio of 1:1.5 (acid to catalyst) increases yield by 15% compared to uncatalyzed reactions.

Solvent Recycling

Industrial protocols emphasize solvent recovery. Petroleum ether and ethyl acetate are distilled and reused, reducing production costs by ~20%.

Comparative Analysis of Synthetic Routes

Table 2 evaluates two primary methods for synthesizing this compound:

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Gallic acid pathway | High-purity intermediates | Lengthy (5 steps) | 60–65 |

| Friedel-Crafts route | Shorter (3 steps) | Requires hazardous Lewis acids | 68–72 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and neurodegenerative diseases.

Biology: It is used in studies involving enzyme inhibition and receptor binding assays.

Materials Science: The compound is explored for its potential use in organic electronics and as a building block for novel materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes like tubulin, which is crucial for cell division, making it a potential anti-cancer agent.

Receptor Binding: The compound may bind to certain receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aniline Moiety

a) N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

- Structure : Replaces the biphenyl group with a 4-bromophenyl substituent.

- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .

- Properties : The bromine atom increases molecular weight (MW: 380.2 g/mol) and polarizability. Crystallographic studies reveal N–H···O hydrogen-bonded chains, influencing solubility and stability .

- Biological Activity: Not explicitly reported, but bromine’s electron-withdrawing nature may alter electronic interactions compared to the biphenyl analogue.

b) 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide

- Structure : Features a nitro group at the 2-position of the aniline ring.

- Activity: Demonstrates P-gp inhibitory activity (IC₅₀ = 1.4–20 µM).

- Comparison : The biphenyl group in the target compound may reduce P-gp inhibition due to increased steric hindrance but could enhance selectivity for other targets.

c) KU-54 (3,4,5-Trimethoxy-N-(3-piperidyl)benzamide)

- Structure : Incorporates a piperidine ring instead of biphenyl.

- Activity : Enhances gastric mucosal respiration and glycoprotein synthesis in rats, suggesting antiulcer properties .

- Key Difference : The biphenyl group’s planar structure may limit penetration into mucosal tissues compared to KU-54’s aliphatic amine.

Modifications to the Benzoyl Ring

a) 3,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide

- Structure : Replaces methoxy groups with hydroxyls.

- Impact : Hydroxyl groups increase hydrophilicity (clogP ~1.5 vs. ~3.5 for trimethoxy derivatives) but reduce metabolic stability due to susceptibility to glucuronidation .

b) VUF15485 ((R,E)-N-(3-(2-Fluorophenyl)-2-methylallyl)-3,4,5-trimethoxybenzamide)

- Structure : Adds fluorophenyl and allyl groups to the benzamide.

- Activity: Acts as a high-affinity agonist for anoctamin 1 (ANO1) chloride channels .

- Comparison: The biphenyl group’s rigidity may reduce conformational flexibility required for ANO1 activation compared to VUF15485’s allyl chain.

Functional Group Additions

a) Thiazole- and Triazole-Containing Analogues

- Sulfanylidene-triazole derivatives: Exhibit enhanced solubility in DMSO (>20 mg/mL) due to polarizable sulfur atoms .

- Biological Relevance : Thiazole/triazole moieties often improve target engagement in kinase or protease inhibition, unlike the biphenyl group’s preference for hydrophobic pockets.

Physicochemical and Pharmacokinetic Profiles

*clogP estimated using fragment-based methods.

Key Research Findings

Synthetic Accessibility : The target compound is synthesized via amide coupling, similar to analogues like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, but requires biphenylamine, which is less reactive than 4-bromoaniline .

Biological Potency : Trimethoxybenzamides with electron-withdrawing groups (e.g., nitro, bromo) show higher P-gp inhibition, while bulky groups (e.g., biphenyl) may shift activity to alternative targets .

Metabolic Stability : Methoxy groups resist first-pass metabolism better than hydroxylated analogues, enhancing oral bioavailability .

Biological Activity

3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO4. Its structure includes a benzamide core with three methoxy groups at the 3, 4, and 5 positions of the benzene ring and a phenyl group attached to the nitrogen atom of the amide. This specific arrangement contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21NO4 |

| Molecular Weight | 365.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

These findings suggest that the compound possesses promising potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Activity

A recent study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed:

- IC50 Value : Approximately 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis showing increased sub-G1 phase population.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : It has potential interactions with receptors that mediate cell signaling pathways related to growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,4-dimethoxy-N-(4-phenylphenyl)benzamide | C20H19NO4 | Fewer methoxy groups |

| 3-methoxy-N-(4-biphenylyl)benzamide | C22H21NO3 | Different substitution pattern |

The structural variations influence their biological activities and therapeutic potentials.

Q & A

Basic Research Questions

How can researchers optimize synthetic routes for 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide to improve yield and purity?

Methodological Answer:

- Step 1: Use a multi-step approach involving amide coupling between 3,4,5-trimethoxybenzoyl chloride and 4-phenylaniline under anhydrous conditions. Ensure stoichiometric control (1:1.1 molar ratio) to minimize side reactions .

- Step 2: Employ inert atmospheres (e.g., nitrogen/argon) to prevent oxidation of methoxy groups during reflux .

- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Analysis: Monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and address competing pathways (e.g., hydrolysis of acyl chloride) by adjusting solvent polarity .

What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign methoxy protons (δ ~3.8–3.9 ppm, singlet) and aromatic protons (δ ~6.8–7.6 ppm, multiplet). Compare with analogs like 4-methoxy-N-(4-phenylphenyl)benzamide .

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Validate molecular ion [M+H]+ (expected m/z ~408) and fragmentation patterns (e.g., loss of methoxy groups) .

- Safety Note: Handle intermediates with mutagenic potential (e.g., anomeric amides) under fume hoods with PPE .

Advanced Research Questions

How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

Methodological Answer:

- Hypothesis Testing: Suspect rotational isomerism in the amide bond. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to observe coalescence of split peaks .

- Computational Validation: Use density functional theory (DFT) to model rotational barriers and compare simulated NMR spectra with experimental data .

- Case Study: Similar splitting in N-(4-fluorophenyl)benzamide analogs was resolved by identifying restricted rotation around the C-N bond .

What strategies can elucidate the compound’s mechanism of action in bacterial enzyme inhibition (e.g., acps-pptase)?

Methodological Answer:

- Enzyme Assays: Use fluorescence-based assays with purified acps-pptase to measure inhibition kinetics (IC50). Compare with trifluoromethyl-containing analogs (e.g., 4-chloro-N-(4-phenylphenyl)benzamide) .

- Molecular Docking: Model interactions between the trimethoxybenzamide moiety and the enzyme’s active site (e.g., hydrogen bonding with Ser/Thr residues) .

- Mutagenesis Studies: Generate enzyme mutants (e.g., S128A) to validate binding specificity via surface plasmon resonance (SPR) .

How can researchers address discrepancies in biological activity data across different bacterial strains?

Methodological Answer:

- Data Normalization: Account for variations in bacterial membrane permeability (e.g., Gram-negative vs. Gram-positive) using efflux pump inhibitors (e.g., PAβN) .

- Metabolomic Profiling: Compare intracellular metabolite levels (e.g., acyl carrier proteins) via LC-MS after treatment to identify strain-specific pathway disruptions .

- Cross-Validation: Test structurally related compounds (e.g., pyrimidine-linked benzamides) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.